molecular formula C7H10BrF3 B1492604 4-(Bromomethyl)-6,6,6-trifluorohex-1-ene CAS No. 2001164-23-2

4-(Bromomethyl)-6,6,6-trifluorohex-1-ene

Cat. No.: B1492604
CAS No.: 2001164-23-2
M. Wt: 231.05 g/mol
InChI Key: HJAQMCSXPWDERP-UHFFFAOYSA-N
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Description

Its structure features a terminal double bond (hex-1-ene), a bromomethyl (-CH₂Br) substituent at the fourth carbon, and a trifluoromethyl (-CF₃) group at the sixth carbon. This compound is of interest in organic synthesis due to the reactivity of both the alkene and bromomethyl groups, which facilitate nucleophilic substitutions, eliminations, or cross-coupling reactions. The electron-withdrawing -CF₃ group enhances the electrophilicity of adjacent carbons, influencing reaction pathways and stability.

Properties

IUPAC Name

4-(bromomethyl)-6,6,6-trifluorohex-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrF3/c1-2-3-6(5-8)4-7(9,10)11/h2,6H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAQMCSXPWDERP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-6,6,6-trifluorohex-1-ene typically involves the bromination of a suitable precursor. One common method is the bromination of 6,6,6-trifluorohex-1-ene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production .

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-6,6,6-trifluorohex-1-ene in chemical reactions involves the formation of reactive intermediates such as radicals or carbocations. These intermediates facilitate various transformations, including nucleophilic substitution and addition reactions. The trifluoromethyl group enhances the compound’s reactivity by stabilizing the intermediates through electron-withdrawing effects .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C, est.) Solubility (Polar Solvents) Reactivity (SN2)
4-(Bromomethyl)-6,6,6-trifluorohex-1-ene 237.0 150–160 Moderate High
4-(Chloromethyl)-6,6,6-trifluorohex-1-ene 198.6 130–140 Moderate Moderate
Benzoic Acid, 4-(Bromomethyl)- 215.0 280–290 (decomp.) Low Low (aromatic)

Research Findings and Trends

  • Synthetic Utility : The bromomethyl group in this compound enables efficient functionalization, while the -CF₃ group enhances thermal stability in fluoropolymer precursors.
  • Environmental Impact: Fluorinated analogs like this compound may pose challenges in biodegradation compared to non-fluorinated counterparts.

Biological Activity

4-(Bromomethyl)-6,6,6-trifluorohex-1-ene, a compound noted for its unique trifluoromethyl and bromomethyl functional groups, has garnered attention in medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C7H8BrF3\text{C}_7\text{H}_8\text{BrF}_3

This structure features a bromomethyl group attached to a hexene backbone that includes three fluorine atoms, contributing to its reactivity and biological properties.

Antimicrobial Properties

Several studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. This is particularly relevant in the context of increasing antibiotic resistance. For instance:

  • Mechanism of Action : The presence of halogen atoms (bromine and fluorine) enhances the lipophilicity and membrane permeability of the compound, facilitating its entry into microbial cells and disrupting cellular functions.
  • Case Studies : A study involving various halogenated compounds demonstrated that those with trifluoromethyl groups exhibited enhanced activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of halogenated compounds has been widely documented. This compound may share similar mechanisms:

  • Cell Line Studies : In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines such as PC3 (prostate cancer) and MCF7 (breast cancer) .
  • Research Findings : A recent investigation highlighted that trifluoromethylated compounds could inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation .

Pharmacological Applications

The unique properties of this compound position it as a candidate for various pharmacological applications:

Activity Description
AntimicrobialEffective against a range of pathogens including resistant strains
AnticancerInduces apoptosis in cancerous cells; potential for development as an anticancer agent
Enzyme InhibitionMay inhibit specific enzymes involved in disease progression

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Bromomethyl)-6,6,6-trifluorohex-1-ene
Reactant of Route 2
Reactant of Route 2
4-(Bromomethyl)-6,6,6-trifluorohex-1-ene

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